molecular formula C7H13NO2S B13260470 2-Ethyl-1,3-thiazinane-4-carboxylic acid

2-Ethyl-1,3-thiazinane-4-carboxylic acid

Cat. No.: B13260470
M. Wt: 175.25 g/mol
InChI Key: DYAMOIVKJUGCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1,3-thiazinane-4-carboxylic acid is a substituted derivative of the 1,3-thiazinane heterocycle, a saturated six-membered ring containing nitrogen and sulfur atoms . This class of compounds represents an important structural motif in medicinal chemistry and is recognized for its diverse bioactivity . Thiazinane derivatives have been identified as key scaffolds in various therapeutic agents, including antibiotics like the cephalosporin class, central-acting muscle relaxants such as Chlormezanone, and investigational HIV integrase inhibitors . The structure-activity relationships of these compounds are a significant area of focus in current drug discovery efforts. The parent compound, 1,3-thiazinane-4-carboxylic acid (TCA), is a known metabolite formed in vivo from the non-enzymatic condensation of homocysteine (Hcy) or its thiolactone (HTL) with formaldehyde (FA) . This reaction is of considerable research interest as it may provide a pathway for the depletion of elevated levels of Hcy, HTL, and FA, which are implicated as risk factors or initiators in several civilization diseases, including cardiovascular disorders, Alzheimer's disease, and diabetes mellitus . The formation of such adducts results in a relatively inert compound, suggesting a potential protective metabolic pathway . The 2-ethyl derivative is of specific value for researchers investigating the metabolism of sulfur-containing amino acids and the biochemical interplay between reactive aldehydes and thiols. This compound is provided exclusively For Research Use Only. It is intended for use in laboratory chemical and biochemical research, including but not limited to: • Method development in analytical chemistry, such as Gas Chromatography-Mass Spectrometry (GC-MS) . • Investigation as a reference standard or intermediate in metabolic pathway studies. • Exploration of structure-activity relationships in pharmaceutical chemistry for the development of new bioactive molecules . It is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2-ethyl-1,3-thiazinane-4-carboxylic acid

InChI

InChI=1S/C7H13NO2S/c1-2-6-8-5(7(9)10)3-4-11-6/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

DYAMOIVKJUGCLX-UHFFFAOYSA-N

Canonical SMILES

CCC1NC(CCS1)C(=O)O

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Ethyl 1,3 Thiazinane 4 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Ethyl-1,3-thiazinane-4-carboxylic acid, ¹H NMR and ¹³C NMR are the primary methods for structural elucidation, supplemented by two-dimensional NMR techniques for more complex assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

Based on the analysis of related thiazinane and thiazolidine (B150603) derivatives, the predicted ¹H NMR chemical shifts for this compound are presented in Table 1. The proton of the carboxylic acid group (H-8) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding. The proton at the C4 position (H-4), being adjacent to the carboxylic acid group and the nitrogen atom, is also expected to be deshielded. The protons of the ethyl group at the C2 position will show a characteristic quartet for the methylene (B1212753) group (H-9) and a triplet for the methyl group (H-10), arising from spin-spin coupling. The protons on the thiazinane ring (H-2, H-5, and H-6) will likely appear as complex multiplets due to their diastereotopic nature and coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. You can sort and filter the data as needed.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-24.0 - 4.5Triplet~6-8
H-43.5 - 4.0Doublet of Doublets~4-6, 8-10
H-5a2.0 - 2.5Multiplet-
H-5b1.8 - 2.3Multiplet-
H-6a3.0 - 3.5Multiplet-
H-6b2.8 - 3.3Multiplet-
NH1.5 - 3.0Broad Singlet-
COOH10.0 - 12.0Broad Singlet-
-CH₂- (ethyl)1.5 - 2.0Quartet~7
-CH₃ (ethyl)0.9 - 1.2Triplet~7

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for the carbon atoms of this compound are summarized in Table 2.

The carbonyl carbon of the carboxylic acid group (C-8) is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbon atom at the C2 position, bonded to both sulfur and nitrogen and the ethyl group, will also be significantly deshielded. The C4 carbon, attached to the carboxylic acid group and nitrogen, will appear in the midfield region. The carbons of the ethyl group and the methylene carbons of the thiazinane ring will have more upfield chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. You can sort and filter the data as needed.

Carbon AtomPredicted Chemical Shift (ppm)
C-260 - 70
C-455 - 65
C-525 - 35
C-645 - 55
C=O (Carboxylic Acid)170 - 180
-CH₂- (ethyl)25 - 35
-CH₃ (ethyl)10 - 15

Two-Dimensional NMR Techniques for Structural Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques would be employed.

Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the ethyl group (H-9 and H-10) and among the protons of the thiazinane ring (H-4, H-5, and H-6).

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₇H₁₃NO₂S), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula with high confidence.

Fragmentation Pattern Analysis for Structural Features

Electron ionization (EI) mass spectrometry typically causes the fragmentation of the molecule, and the resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. The fragmentation of this compound is expected to follow logical pathways based on the stability of the resulting fragments.

A study on the closely related 1,3-thiazinane-4-carboxylic acid provides insight into the likely fragmentation pathways. A primary fragmentation would be the loss of the carboxylic acid group (-COOH), resulting in a fragment ion with a mass loss of 45 amu. Another common fragmentation pathway for thiazinane derivatives involves the cleavage of the ring. For the 2-ethyl substituted compound, the loss of the ethyl group (-CH₂CH₃) as a radical (mass loss of 29 amu) is also a probable fragmentation pathway. The fragmentation of the thiazinane ring itself could lead to various smaller fragments, providing further structural information. For instance, cleavage at the C-S and C-N bonds is a common occurrence in the mass spectra of such heterocyclic systems.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its constituent functional groups. The presence of the carboxylic acid moiety gives rise to two particularly prominent features: a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, which is broadened by strong hydrogen bonding, and an intense, sharp absorption band for the carbonyl (C=O) stretching vibration, typically appearing around 1700-1760 cm⁻¹. researchgate.netlibretexts.org

The N-H group of the secondary amine within the thiazinane ring is expected to produce a moderate absorption band for N-H stretching in the 3300-3500 cm⁻¹ region, which may sometimes be obscured by the broad O-H band of the carboxylic acid. The C-H stretching vibrations from the ethyl group and the methylene groups of the ring will appear as strong, sharp bands in the 2850-3000 cm⁻¹ range. researchgate.net The C-N and C-S stretching vibrations are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can be more difficult to assign definitively.

The following table summarizes the expected key vibrational modes and their corresponding wavenumber ranges for this compound.

Functional GroupVibrational ModeCharacteristic Wavenumber Range (cm⁻¹)
Carboxylic Acid (O-H)Stretching (H-bonded)3300 - 2500 (very broad)
Amine (N-H)Stretching3500 - 3300 (moderate)
Alkyl (C-H)Stretching3000 - 2850 (strong, sharp)
Carboxylic Acid (C=O)Stretching1760 - 1700 (strong, sharp)
Amine (N-H)Bending1650 - 1580 (variable)
Carboxylic Acid (C-O)Stretching1320 - 1210 (strong)
Thioether (C-S)Stretching700 - 600 (weak to moderate)

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) analysis provides an unambiguous determination of a molecule's structure. For this compound, which possesses a chiral center at the C4 position, SC-XRD is crucial for determining the absolute configuration (R or S) of a resolved enantiomer. The analysis would also reveal the preferred conformation of the six-membered thiazinane ring, which is expected to adopt a stable chair-like conformation to minimize steric strain, similar to cyclohexane. The positions of the ethyl group at C2 and the carboxylic acid group at C4 (axial or equatorial) would be precisely determined.

Furthermore, SC-XRD elucidates the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine groups, that dictate the crystal packing arrangement. novapublishers.com While specific crystallographic data for this compound is not widely published, the table below provides an illustrative example of the type of data obtained from an SC-XRD experiment for a similar small heterocyclic molecule.

Crystallographic ParameterIllustrative Value
Chemical FormulaC₇H₁₃NO₂S
Formula Weight175.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)9.876(5)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)827.8(6)
Z (Molecules per unit cell)4

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze bulk crystalline samples. Its primary applications are to confirm the phase purity of a synthesized compound and to investigate polymorphism—the ability of a substance to exist in two or more crystalline forms. Each polymorphic form has a unique crystal lattice and will therefore produce a distinct diffraction pattern. researchgate.net

For this compound, PXRD can be used to verify that a synthesized batch consists of a single crystalline phase by comparing its diffraction pattern to a reference pattern calculated from single-crystal data. Any deviation or the presence of extra peaks would indicate impurities or the existence of a different crystalline phase.

Polymorphism is a critical consideration, as different polymorphs of a compound can have different physical properties. Studies on related thiazinane and thiazole (B1198619) structures have shown that conformational differences can lead to distinct crystal packing and hydrogen-bonding networks, resulting in polymorphism. researchgate.netresearchgate.net PXRD is the principal tool for identifying and distinguishing between these different solid-state forms. The following table illustrates how PXRD data could differentiate between two hypothetical polymorphs of the title compound.

Polymorph APolymorph B
Diffraction Angle (2θ°)Relative Intensity (%)Diffraction Angle (2θ°)Relative Intensity (%)
10.510011.285
15.87514.1100
21.19018.960
23.45022.595
28.96526.745

Computational Chemistry and Theoretical Investigations of 2 Ethyl 1,3 Thiazinane 4 Carboxylic Acid Architectures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular properties that are often difficult or impossible to measure experimentally. For 2-Ethyl-1,3-thiazinane-4-carboxylic acid, methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to elucidate its electronic structure, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a primary method for studying the electronic properties and equilibrium geometries of heterocyclic compounds. researchgate.net This approach is favored for its balance of computational cost and accuracy. In the study of thiazine (B8601807) derivatives, DFT, particularly using hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-31G**, is commonly used for geometry optimization to find the most stable molecular conformation. researchgate.netnih.gov

For this compound, DFT calculations would begin by optimizing the molecule's 3D structure to its lowest energy state. From this optimized geometry, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and stability; a larger gap generally implies greater stability. sciepub.comresearchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. researchgate.netsciepub.com In related thiazine systems, the sulfur and nitrogen atoms of the heterocyclic ring are often identified as key electrophilic and nucleophilic centers, respectively. researchgate.netsciepub.com

Table 1: Predicted Electronic Properties of a Model Thiazinane System using DFT (B3LYP/6-31+G(d,p))

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -1.2 eV Electron-accepting ability
Energy Gap (ΔE) 5.3 eV Chemical stability and reactivity
Dipole Moment 3.2 D Molecular polarity
Electronegativity (χ) 3.85 eV Measure of electron attraction

Note: The values in this table are hypothetical and representative of typical results obtained for similar heterocyclic compounds in the literature.

Ab Initio Methods for Prediction of Spectroscopic Parameters

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are invaluable for predicting spectroscopic data. uspex-team.org While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts.

For this compound, ab initio calculations could predict its characteristic vibrational modes. For example, the stretching frequencies of the C=O bond in the carboxylic acid group, the N-H and S-C bonds within the thiazinane ring, and the C-H bonds of the ethyl group could be calculated. These theoretical spectra are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. Variational calculations based on high-level potential energy surfaces can yield rovibrational spectra with exceptional accuracy, often within a fraction of a percent of experimental values for smaller molecules. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the six-membered thiazinane ring, coupled with the presence of stereocenters, gives rise to a complex conformational landscape for this compound.

Analysis of Ring Conformations and Stereoisomerism

The 1,3-thiazinane (B8806883) ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. However, boat and twist-boat conformations are also possible and may exist in equilibrium. The substituents on the ring—the ethyl group at position 2 and the carboxylic acid group at position 4—can exist in either axial or equatorial positions.

The presence of chiral centers at C2 and C4 means that this compound can exist as multiple stereoisomers (diastereomers and enantiomers). Computational methods can be used to calculate the relative energies of these different isomers and conformations. For instance, the energy difference between a conformer with an equatorial ethyl group versus an axial one can be quantified to predict the most stable arrangement. Generally, bulky substituents like an ethyl group prefer the equatorial position to minimize steric hindrance.

Intramolecular Interactions and Stability Predictions

The relative stability of different conformers is governed by a delicate balance of intramolecular interactions. In this compound, potential intramolecular hydrogen bonds could play a significant role. For example, a hydrogen bond could form between the carboxylic acid proton and the nitrogen or sulfur atom of the thiazinane ring, or the carbonyl oxygen.

Quantum chemical theories like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to characterize these weak interactions. mdpi.comnih.gov AIM theory can identify bond critical points and quantify the strength and nature of hydrogen bonds. NBO analysis provides insights into orbital interactions, such as hyperconjugation, that contribute to molecular stability. Studies on similar molecules have shown that polar environments can enhance the strength of intramolecular hydrogen bonds. mdpi.com

Table 2: Calculated Relative Energies of Different Conformers of a 2,4-disubstituted 1,3-Thiazinane Model

Conformer (Substituent Positions) Relative Energy (kJ/mol) Predicted Population at 298 K (%)
2-Equatorial, 4-Equatorial 0.00 75.1
2-Axial, 4-Equatorial 8.5 13.5
2-Equatorial, 4-Axial 10.2 9.8

Note: This table presents hypothetical data based on general principles of conformational analysis for substituted six-membered rings.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information on static molecules, molecular modeling and simulation techniques can explore the dynamic behavior of this compound. Molecular dynamics (MD) simulations, using force fields derived from quantum mechanical data, can model the molecule's movement over time in different environments, such as in a solvent or a crystal lattice.

These simulations can reveal the flexibility of the thiazinane ring, the rotational freedom of the substituent groups, and the dynamics of intramolecular hydrogen bonds. For example, Car-Parrinello molecular dynamics (CPMD) can be used to study hydrogen bond dynamics and predict vibrational signatures. nih.gov Such studies are crucial for understanding how the molecule interacts with its environment and for bridging the gap between theoretical calculations and real-world chemical behavior. In related systems, MD simulations have shown that bridged protons in hydrogen bonds can be localized at the donor side, with some proton-sharing events possible in the solid phase. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For a molecule like this compound, MD simulations can provide critical information about its conformational flexibility and its interactions with biological macromolecules, such as proteins or nucleic acids, in a simulated physiological environment.

In studies of similar heterocyclic compounds, MD simulations have been instrumental in understanding the stability of ligand-protein complexes. For instance, simulations of a 1,3-thiazin-4-one derivative with the MDM2 protein, an oncogene, were used to investigate the stability of the docked complex and the specific binding interactions. researchgate.net Such simulations typically track the root-mean-square deviation (RMSD) of the protein and ligand over time to assess the stability of their binding. A stable complex will show minimal deviation in its atomic positions over the course of the simulation.

For this compound, an MD simulation could reveal how the ethyl group at the 2-position and the carboxylic acid at the 4-position influence the conformational landscape of the thiazinane ring. It would also be invaluable in predicting how this molecule might bind to a target receptor, providing a dynamic picture of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Number of Hydrogen Bonds
00.000.004
101.251.503
201.301.654
301.281.603
401.351.702
501.321.683

This table represents hypothetical data to illustrate the typical output of an MD simulation analysis, showing the stability of the ligand and protein and the persistence of hydrogen bonds over time.

Computational Approaches for Reaction Mechanism Elucidation

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. These methods can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.

For this compound, computational approaches could be employed to study its synthesis, degradation, and metabolic pathways. For example, the synthesis of the 1,3-thiazinane ring often involves the cyclization of a precursor molecule. DFT calculations could model this reaction, providing insights into the most favorable reaction pathway and the factors that influence the reaction rate and yield. A review of the chemistry of substituted thiazinanes highlights various synthetic routes, such as the reaction of 3-mercaptopropionic acid with aldehydes and amines, where computational studies could clarify the mechanistic details of the cyclization process. mdpi.com

Furthermore, theoretical studies on thiazine derivatives have used DFT to investigate their reactivity and stability. sciepub.com By calculating properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the sites of electrophilic and nucleophilic attack. For this compound, such calculations could identify the most reactive sites on the molecule, which is crucial for understanding its chemical behavior and potential interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are widely used in drug discovery to predict the activity of new compounds and to optimize the properties of lead candidates.

Derivation of Molecular Descriptors from Theoretical Calculations

The foundation of any QSAR or QSPR model is the set of molecular descriptors used to represent the chemical structure in a numerical format. These descriptors can be calculated from the 2D or 3D structure of the molecule and can be broadly categorized as electronic, steric, hydrophobic, and topological.

Theoretical calculations are a primary source for deriving a wide range of molecular descriptors. For a molecule like this compound, quantum chemical calculations can provide descriptors such as:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO and LUMO energies, and electrostatic potential maps.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors.

Thermodynamic Descriptors: Heat of formation, and Gibbs free energy.

In a QSAR study of 1,3-thiazine derivatives as anti-influenza inhibitors, a variety of descriptors were calculated, including topological descriptors (e.g., ATS7s, TDB9m) and electronic descriptors (e.g., SpMax5_Bhv), to build predictive models. nih.gov

Examples of Theoretically Derived Molecular Descriptors:

Descriptor TypeDescriptor NameDescription
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular Orbital
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital
StericMolecular VolumeThe volume occupied by the molecule
StericSurface AreaThe solvent-accessible surface area
TopologicalWiener IndexA distance-based topological index
HydrophobicLogPThe logarithm of the partition coefficient between octanol and water

This table provides examples of molecular descriptors that can be calculated and used in QSAR/QSPR modeling.

Development of Predictive Models for Chemical Reactivity and Interactions

Once a set of molecular descriptors has been calculated for a series of related compounds, statistical methods are used to develop a mathematical model that correlates these descriptors with the property of interest. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).

For a series of compounds including this compound, a QSAR model could be developed to predict their biological activity, such as their potency as enzyme inhibitors. For example, a study on thiazinan derivatives as COX-2 inhibitors successfully developed a QSAR model using the stepwise-multiple linear regression method. scispace.com The resulting model was able to predict the COX-2 inhibitory activity based on specific molecular descriptors.

A predictive QSAR model for 1,3-thiazinane derivatives could take the general form of a linear equation:

Biological Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... + cₙ * Descriptorₙ

Where 'c' represents the coefficients determined from the regression analysis. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov

The development of such predictive models for this compound and its analogs would be a valuable tool in guiding the synthesis of new derivatives with enhanced activity and desired properties, thereby accelerating the drug discovery and development process.

Biochemical Relevance and Analytical Quantification of 1,3 Thiazinane 4 Carboxylic Acid and Its Alkyl Derivatives in Biological Systems

Endogenous Formation Pathways

The formation of 1,3-thiazinane-4-carboxylic acid and its derivatives, such as 2-Ethyl-1,3-thiazinane-4-carboxylic acid, is rooted in the reactivity of sulfur-containing amino acids with endogenous aldehydes. These reactions are of significant interest as they may represent a pathway for the detoxification of reactive molecules like formaldehyde (B43269) and homocysteine, which, in excess, are implicated in various pathological processes. nih.gov

It is well-established that the amino acid homocysteine (Hcy) and its cyclic thioester, homocysteine thiolactone (HTL), are highly reactive towards aldehydes within an aqueous environment, leading to the formation of substituted thiazinane carboxylic acids. nih.govmdpi.comnih.gov Specifically, research has demonstrated that naturally occurring formaldehyde (FA) undergoes a non-enzymatic condensation reaction with Hcy and HTL to produce 1,3-thiazinane-4-carboxylic acid (TCA). nih.govresearchgate.net This reaction represents a potential in vivo mechanism for converting Hcy, HTL, and FA into a more stable, six-membered thiazinane ring structure. nih.govresearchgate.net

While the literature predominantly focuses on the reaction with formaldehyde to form TCA, the general reactivity of homocysteine with aldehydes suggests that other aldehydes would form corresponding 2-substituted derivatives. nih.gov For instance, the formation of this compound would be expected to occur from the condensation of homocysteine with propanal.

The condensation of homocysteine and formaldehyde to form 1,3-thiazinane-4-carboxylic acid (TCA) is a simple, non-enzymatic process that occurs in aqueous media. nih.gov Studies have shown this reaction proceeds at a physiological pH. researchgate.net The formation of a stable product containing the six-membered thiazinane ring has been observed in aqueous solutions across a pH range of 5 to 10, with particular stability in alkaline conditions. nih.gov This spontaneous reaction highlights a potential intrinsic biochemical pathway for mitigating the levels of reactive precursors without the need for enzymatic catalysis. nih.govresearchgate.net

Metabolic Fate and Biotransformation Studies (Academic Context)

Understanding the metabolic fate of thiazinane carboxylic acids is crucial for evaluating their biological significance. Research in this area has utilized both in vitro and in vivo models to trace the transformation and excretion of these compounds.

Early investigations into the metabolism of 1,3-thiazinane-4-carboxylic acid provided insights into its stability and fate in biological systems. researchgate.netresearchgate.net In one study, radio-labeled L-1,3-thiazinane-4-carboxylic acid was incubated with liver homogenates from both pigeons and rats to assess its biotransformation. researchgate.net

For in vivo analysis, an adult rat was administered L-1,3-thiazinane-4-carboxylic acid-C¹⁴ intraperitoneally and housed in a metabolism train to collect expired carbon dioxide and urine over 24 hours. researchgate.netresearchgate.net This whole-animal model allowed for the assessment of the compound's distribution and excretion.

The metabolic studies on 1,3-thiazinane-4-carboxylic acid (TCA) indicate that it is a relatively stable compound in biological systems. researchgate.net

In Vitro Findings: When incubated with rat and pigeon liver homogenates, only a minimal amount of the labeled carbon from TCA was converted to formaldehyde or carbon dioxide. This suggests that the thiazinane ring is not readily opened or metabolized through these pathways in liver tissue. researchgate.net

In Vivo Findings: In the whole-animal experiment, a significant portion of the administered compound was excreted. Over a 24-hour period, 65 percent of the administered radiolabeled TCA was found in the urine, as measured by the carrier technique. researchgate.net A very small fraction, only 0.4 percent, of the radioactivity appeared in the expired carbon dioxide, further confirming the compound's stability against metabolic oxidation. researchgate.netresearchgate.net

These findings suggest that 1,3-thiazinane-4-carboxylic acid is largely resistant to metabolic breakdown and is primarily cleared from the body via renal excretion. researchgate.net

Metabolic Study Summary for 1,3-Thiazinane-4-carboxylic Acid
Model System Key Finding
Rat/Pigeon Liver HomogenatesOnly trace amounts of labeled carbon were converted to CO₂ or formaldehyde. researchgate.net
Adult Rat (In Vivo)0.4% of administered radioactivity was found in expired CO₂ over 24 hours. researchgate.netresearchgate.net
Adult Rat (In Vivo)65% of administered radioactivity was excreted in the urine over 24 hours. researchgate.net

Development of Advanced Chromatographic and Mass Spectrometric Methods for Detection and Quantification

The definitive proof of the endogenous formation of thiazinane carboxylic acids relies on sensitive and specific analytical methods capable of identifying and quantifying these compounds in complex biological matrices. nih.govmdpi.com A robust gas chromatography-mass spectrometry (GC-MS) based method has been developed and validated for the determination of 1,3-thiazinane-4-carboxylic acid (TCA) in human urine. nih.govnih.gov

The sample preparation for this GC-MS assay involves a crucial chemical derivatization step. nih.govresearchgate.net TCA is reacted with isobutyl chloroformate (IBCF) in the presence of pyridine (B92270), which acts as a catalyst. This reaction converts the analyte into its more volatile isobutyl derivative (TCA-IBCF). Following derivatization, the product is extracted from the aqueous sample using ethyl acetate (B1210297) before being injected into the GC-MS system. nih.govmdpi.comnih.gov

The method was validated following the recommendations of the United States Food and Drug Administration. nih.govnih.gov Key validation parameters are summarized below.

GC-MS Method Validation Parameters for TCA in Human Urine
Parameter Result
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatizing Agent Isobutyl chloroformate (IBCF) with pyridine catalyst nih.govnih.gov
Extraction Solvent Ethyl Acetate nih.gov
Linearity Range 1–50 µmol L⁻¹ in urine nih.govnih.govresearchgate.net
Limit of Quantification (LOQ) The lowest concentration on the calibration curve (1 µmol L⁻¹) nih.govnih.gov
Application Successfully applied to urine samples from 15 healthy volunteers nih.govnih.gov

For increased sensitivity and selectivity in trace analysis, the mass spectrometer was operated in selected ion monitoring (SIM) mode. The analysis used specific mass-to-charge ratio (m/z) fragments to identify and quantify the target compound, with m/z 102.0 and m/z 146.0 used for identification and m/z 202.1 used for quantification of the TCA-IBCF derivative. nih.gov This validated GC-MS assay provides a powerful tool for the clinical analysis of TCA and serves as a foundation for developing methods for its alkyl derivatives, such as this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the trace analysis of 1,3-thiazinane-4-carboxylic acid and its derivatives in complex biological matrices like human urine. nih.govmdpi.comnih.gov The inherent volatility and thermal stability of these compounds often necessitate a derivatization step to improve their chromatographic behavior and detection sensitivity. researchgate.net

A validated GC-MS-based method has been successfully developed for the identification and quantification of TCA in human urine. nih.govmdpi.comnih.gov This methodology involves the derivatization of TCA with isobutyl chloroformate (IBCF) in the presence of pyridine as a catalyst. nih.govmdpi.comnih.gov The resulting isobutyl derivative of TCA is then extracted using ethyl acetate prior to GC-MS analysis. nih.govmdpi.comnih.gov The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode to enhance selectivity and achieve low detection limits by monitoring specific fragment ions of the derivatized analyte. core.ac.uk

While a specific GC-MS method for this compound has not been detailed in the available literature, the principles applied to the analysis of TCA are directly applicable. It is anticipated that a similar derivatization and extraction procedure would be effective, with adjustments to the GC temperature program and the selected ions for mass spectrometric detection to account for the presence of the ethyl group.

Table 1: Exemplary GC-MS Parameters for the Analysis of Derivatized 1,3-Thiazinane-4-carboxylic Acid

ParameterCondition
Gas Chromatograph Agilent 6890 Series II or similar
Mass Spectrometer Agilent 5973N Series or similar
Derivatization Reagent Isobutyl chloroformate (IBCF) with pyridine
Extraction Solvent Ethyl acetate
Injection Mode Splitless
Oven Temperature Program Initial hold at 100°C for 1 min, ramp at 15°C/min to 250°C, then ramp at 30°C/min to 280°C and hold for 1 min
Mass Spectrometry Mode Selected Ion Monitoring (SIM)
Monitored Ions (for TCA derivative) m/z 245, 347, 362 (example ions for a trimethylsilyl (B98337) derivative of a related compound)

Note: The specific GC-MS parameters would require optimization for this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Approaches

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and specific alternative for the quantification of 1,3-thiazinane-4-carboxylic acid derivatives. This technique is particularly advantageous for the analysis of polar and non-volatile compounds that are not readily amenable to GC-MS without derivatization.

Although a specific HPLC-MS/MS method for this compound is not prominently described in current research, methods developed for similar compounds provide a clear blueprint. For instance, an ultra-sensitive UHPLC-QqQ-MS/MS method has been developed for the simultaneous determination of other nitrogen- and sulfur-containing heterocyclic compounds in biological fluids. nih.gov Such methods typically involve a simple liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov

The development of an HPLC-MS/MS method for this compound would involve optimizing the chromatographic conditions (e.g., mobile phase composition, gradient elution) and mass spectrometric parameters (e.g., precursor and product ions, collision energy) to achieve the desired sensitivity and selectivity.

Derivatization Strategies for Enhanced Analyte Detectability and Specificity

Derivatization plays a crucial role in the analysis of 1,3-thiazinane-4-carboxylic acids, particularly for GC-MS, by increasing their volatility and improving their chromatographic properties. researchgate.net The most extensively documented derivatization strategy for the parent compound, TCA, is the use of isobutyl chloroformate (IBCF) in the presence of pyridine. nih.govmdpi.comnih.gov This reaction targets the carboxylic acid and secondary amine groups to form a less polar and more volatile derivative suitable for gas chromatography. researchgate.net

Other potential derivatization reagents that have been successfully employed for related carboxylic acids and amino compounds include:

Silylation reagents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which react with active hydrogens on carboxyl, hydroxyl, and amine groups to form trimethylsilyl (TMS) derivatives.

Acylation reagents: such as anhydrides (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride) or acyl chlorides, which also target amine and hydroxyl groups.

Esterification reagents: for the specific derivatization of the carboxylic acid group.

For HPLC-MS/MS analysis, derivatization can also be employed to enhance ionization efficiency and improve chromatographic retention. Reagents that introduce a readily ionizable group or a fluorescent tag can significantly lower detection limits. mdpi.com

Table 2: Common Derivatization Reagents and Their Target Functional Groups

Derivatization ReagentAbbreviationTarget Functional Group(s)
Isobutyl chloroformateIBCFCarboxylic acid, Secondary amine
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFACarboxylic acid, Hydroxyl, Amine
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFACarboxylic acid, Hydroxyl, Amine
Trifluoroacetic anhydrideTFAAAmine, Hydroxyl

Validation of Analytical Methods for Accuracy and Reproducibility

The validation of any analytical method is paramount to ensure the reliability and reproducibility of the obtained results. For the quantification of 1,3-thiazinane-4-carboxylic acid and its derivatives in biological samples, method validation should be performed in accordance with established guidelines, such as those from the Food and Drug Administration (FDA). nih.govmdpi.comnih.gov

A comprehensive validation process typically assesses the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For the GC-MS analysis of TCA, linearity was observed in the range of 1–50 µmol L-1 in urine. nih.govmdpi.comnih.gov

Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments at different concentration levels.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for intra-day and inter-day assays.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. For TCA in urine, the LOQ was established as the lowest concentration on the calibration curve. nih.govmdpi.comnih.gov

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The successful validation of a GC-MS method for TCA in human urine demonstrates the feasibility of developing and validating robust analytical procedures for its alkyl derivatives, including this compound. nih.govmdpi.comnih.gov

Biomarker Potential in Academic Research Contexts

The exploration of endogenous metabolites as biomarkers for various physiological and pathological conditions is a significant area of clinical and academic research. 1,3-Thiazinane-4-carboxylic acid and its derivatives are of particular interest due to their formation from key metabolic intermediates.

Exploration of 1,3-Thiazinane-4-carboxylic Acid as an Indicator in Biochemical Processes

1,3-Thiazinane-4-carboxylic acid is formed from the in vivo reaction of homocysteine or its thiolactone with formaldehyde. nih.govmdpi.comnih.gov Homocysteine is a well-established amino acid involved in sulfur metabolism, and elevated levels are a known risk factor for cardiovascular disease. Formaldehyde is a ubiquitous environmental pollutant and is also produced endogenously. The formation of TCA, therefore, represents a potential detoxification pathway for both homocysteine and formaldehyde.

The presence and concentration of TCA in biological fluids such as urine could serve as an indicator of the metabolic load of these precursors. nih.govmdpi.comnih.gov Consequently, the quantification of TCA may provide insights into:

Homocysteine metabolism: Elevated TCA levels might reflect disturbances in homocysteine pathways.

Formaldehyde exposure: Both endogenous production and environmental exposure to formaldehyde could influence TCA concentrations.

Cellular detoxification capacity: The efficiency of the enzymatic or non-enzymatic processes leading to TCA formation could be a marker of cellular health.

While the clinical significance of TCA is still under investigation, the development of reliable analytical methods for its quantification is a critical first step in exploring its potential as a biomarker. nih.govmdpi.comnih.gov Further research is needed to establish a definitive link between the levels of 1,3-thiazinane-4-carboxylic acid and its alkyl derivatives, including this compound, and specific biochemical processes or disease states.

Derivatization and Research Applications of 2 Ethyl 1,3 Thiazinane 4 Carboxylic Acid Analogues

Synthesis of Novel 2-Ethyl-1,3-thiazinane-4-carboxylic Acid Derivatives

The synthesis of derivatives of this compound can be approached by modifying its primary functional groups: the carboxylic acid moiety, the secondary amine on the thiazinane ring, and the sulfur atom. These modifications allow for the generation of a diverse library of analogues for further research. The parent this compound is synthesized via the cyclization reaction between DL-Homocysteine and propanal, analogous to the established synthesis of 2-phenyl-1,3-thiazinane-4-carboxylic acid using benzaldehyde. nih.gov

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization, enabling the formation of esters, amides, and other related functional groups. Such modifications are crucial for altering the molecule's physicochemical properties and for preparing it for subsequent reactions.

One well-documented derivatization is the conversion to its isobutyl ester. This reaction is employed in analytical methods for the identification and quantification of 1,3-thiazinane-4-carboxylic acid in biological samples. nih.govnih.gov The process typically involves reaction with isobutyl chloroformate (IBCF) in the presence of a catalyst like pyridine (B92270). nih.govresearchgate.net This esterification demonstrates a reliable method for modifying the carboxyl group.

Beyond analytical derivatization, standard peptide coupling reactions can be employed to form amide linkages. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) in combination with N,N-dimethylpyridin-4-amine (DMAP) are effective for coupling carboxylic acids with amines. nih.gov This methodology allows for the conjugation of the this compound scaffold to amino acids, peptides, or other amine-containing molecules, significantly expanding its structural diversity.

Modification Type Reagents Product Typical Conditions Reference
EsterificationIsobutyl chloroformate (IBCF), PyridineIsobutyl esterAqueous environment, Room Temperature nih.govresearchgate.net
Amide CouplingAmine, EDC/HCl, DMAPAmideTHF nih.gov

Substitutions on the Thiazinane Ring Nitrogen and Sulfur Atoms

The nitrogen and sulfur heteroatoms within the 1,3-thiazinane (B8806883) ring offer additional sites for chemical modification, leading to derivatives with altered electronic and steric properties.

Sulfur Atom Modification: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones. For the related 1,3-thiazinan-4-one scaffold, oxidation to the corresponding 1,1-dioxide derivatives has been achieved using potassium permanganate (B83412) (KMnO₄). semanticscholar.org This transformation introduces a strongly electron-withdrawing group, which can significantly impact the conformation of the ring and the reactivity of neighboring functional groups.

Nitrogen Atom Modification: The secondary amine (N-3 position) is nucleophilic and can undergo a variety of reactions, including alkylation and acylation. researchgate.net N-alkylation can be achieved with alkyl halides, while N-acylation can be performed using acyl chlorides or anhydrides. These modifications are fundamental in heterocyclic chemistry for introducing diverse substituents onto the ring nitrogen, thereby influencing the molecule's biological activity and synthetic utility.

Atom Modification Type Reagents Product Reference
Sulfur (S-1)OxidationPotassium permanganate (KMnO₄)1,1-Dioxide semanticscholar.org
Nitrogen (N-3)AlkylationAlkyl halide, BaseN-Alkyl derivative researchgate.net
Nitrogen (N-3)AcylationAcyl chloride or Anhydride (B1165640)N-Acyl derivative researchgate.net

Exploration of Diverse Substituent Effects on the 1,3-Thiazinane Scaffold

The introduction of various substituents onto the this compound framework allows for a systematic exploration of their effects on the molecule's chemical properties and reactivity.

Structure-Reactivity Relationships in Organic Reactions

The reactivity of the 1,3-thiazinane scaffold is intrinsically linked to its structure, including the nature and position of its substituents.

Stereochemistry: The initial cyclization reaction to form the thiazinane ring creates two stereocenters at the C-2 and C-4 positions. This results in the formation of stereoisomers (e.g., (2S,4R), (2S,4S), etc.). nih.gov The relative orientation of the ethyl group at C-2 and the carboxylic acid at C-4 can influence the ring's preferred conformation and the accessibility of its functional groups for subsequent reactions.

Substituent Effects on Nitrogen: An electron-donating group at the C-2 position, such as the ethyl group, may subtly increase the nucleophilicity of the ring nitrogen compared to an unsubstituted analogue. Conversely, N-acylation introduces an electron-withdrawing group directly onto the nitrogen, significantly reducing its nucleophilicity and its basicity. researchgate.net

Substituent Effects on Sulfur: Oxidation of the sulfur to a sulfone (1,1-dioxide) introduces a powerful electron-withdrawing group. This modification is expected to decrease electron density throughout the ring system and can affect the acidity of adjacent C-H bonds.

Position Substituent Type Effect on Reactivity
C-2 (Ethyl)Electron-donatingMay slightly increase the nucleophilicity of the N-3 amine.
N-3 (Acyl)Electron-withdrawingDecreases the nucleophilicity and basicity of the nitrogen atom.
S-1 (Dioxide)Electron-withdrawingDecreases electron density in the ring; increases acidity of adjacent protons.
C-2 / C-4StereoisomerismInfluences ring conformation and steric accessibility of functional groups.

Applications in Academic Chemical Synthesis as Building Blocks

The inherent functionalities of this compound—a secondary amine, a sulfur atom, and a carboxylic acid—make it a valuable building block for the synthesis of more elaborate molecular architectures.

Use in the Construction of Complex Heterocyclic Systems

The 1,3-thiazinane ring can serve as a scaffold for the synthesis of fused heterocyclic systems. The nitrogen and an adjacent carbon atom can be incorporated into a new ring through cyclization reactions. For example, reactions involving the ring nitrogen and a suitably functionalized side chain attached via the carboxylic acid could lead to the formation of bicyclic lactams or other fused structures. Research on related nitrogen-sulfur heterocycles has demonstrated their utility in constructing complex molecules, including spiro and fused-ring systems. nih.gov The strategic placement of functional groups on the this compound molecule provides multiple handles for elaboration, enabling its use as a versatile intermediate in multi-step organic synthesis.

Role as Chiral Auxiliaries or Intermediates in Stereoselective Synthesis

The stereogenic centers present in this compound, originating from the parent amino acid, make its analogues valuable as chiral auxiliaries or intermediates in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org

Cysteine-derived chiral auxiliaries, which share a structural relationship with the thiazinane core, have been effectively used in a range of selective asymmetric transformations. digitellinc.com For instance, novel chiral β-amino alcohols containing sulfide (B99878) groups have been synthesized from (R)-cysteine and investigated for their chiral induction in the asymmetric borane (B79455) reduction of prochiral ketones, yielding optically active secondary alcohols with moderate to high enantiomeric excess. researchgate.net Similarly, thiazolidinethiones and oxazolidinethiones derived from cysteine and serine have proven to be efficient chiral auxiliaries in aldol (B89426) condensations. acs.org

The synthesis of 1,3-thiazinane-4-carboxylic acid derivatives from DL-homocysteine and aldehydes demonstrates the creation of stereoisomers, highlighting the role of these compounds as chiral building blocks. nih.gov Thiazolines with a chiral center are also utilized as chiral auxiliaries to synthesize more complex chiral structures, including those found in biomolecules and chiral ligands for asymmetric catalysis. rsc.org The inherent chirality and the potential for further functionalization of the this compound scaffold make it a promising candidate for the development of novel chiral auxiliaries for various asymmetric reactions.

Table 1: Examples of Cysteine-Derived Chiral Auxiliaries and Their Applications

Chiral Auxiliary Class Parent Amino Acid Application in Asymmetric Synthesis Reference
Oxazolidinone Auxiliaries Cysteine Asymmetric alkylation and aldol reactions digitellinc.com
β-Amino Alcohols (R)-Cysteine Asymmetric borane reduction of prochiral ketones researchgate.net
Thiazolidinethiones Cysteine Aldol condensations acs.org
1,3-Thiazinane-4-carboxylic Acids DL-Homocysteine Chiral building blocks nih.gov
Chiral Thiazolines Cysteine Synthesis of complex chiral structures and ligands rsc.org

Investigation of Structure-Activity Relationships for Non-Clinical Biological Interactions

The investigation of how the chemical structure of this compound analogues affects their interaction with biological targets is crucial for understanding their potential mechanisms of action, exclusive of any therapeutic efficacy.

While direct enzyme binding studies on this compound are not extensively documented, research on structurally related thiazolidine (B150603) and thiazine (B8601807) derivatives provides insights into potential mechanisms. Thiazolidinediones, for example, are known to act as selective agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). tg.org.au The activation of PPARγ involves the ligand binding to the receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex subsequently binds to DNA to regulate the transcription of genes involved in glucose and lipid metabolism. tg.org.auencyclopedia.pub The affinity of different thiazolidinediones for PPARγ correlates well with their biological activity. nih.gov

Molecular docking studies on other thiazine derivatives have been used to investigate their binding modes. For instance, the interaction of 1,2-benzothiazine derivatives with aldose reductase has been studied, revealing that the binding affinity is influenced by the nature of substituents on the thiazine ring. nih.gov Similarly, molecular docking has been employed to understand the binding of thiazole (B1198619) analogues to acetylcholinesterase, showing that these compounds can strongly bind to the enzyme's active site. nih.gov These studies suggest that analogues of this compound could be investigated for their binding to various enzymes, with computational and experimental methods being used to elucidate structure-activity relationships.

Various biophysical techniques can be employed in vitro to study the interactions between ligands, such as derivatives of this compound, and their biological targets. Isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy are powerful methods for characterizing these interactions. mdpi.com ITC can directly measure the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing insights into the forces driving the interaction. mdpi.com

NMR relaxation measurements can be used to study the interaction by observing changes in the relaxation times of the ligand's protons upon binding to a protein. mdpi.com Another technique, differential scanning calorimetry (DSC), has been used to investigate the interaction of 1,2-thiazine derivatives with model phospholipid membranes, providing information on how these compounds might interact with cell membranes. nih.gov These in vitro model systems are essential for understanding the fundamental molecular recognition processes between small molecules and their biological targets without assessing their therapeutic effects.

Table 2: Biophysical Techniques for Studying Ligand-Target Interactions

Technique Information Obtained Example Application Reference
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (enthalpy, entropy) Characterizing the binding of a catechol hydrazinyl-thiazole derivative to human serum albumin mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural and dynamic information about the binding event Studying the interaction of a thiazole derivative with a protein by monitoring changes in proton relaxation mdpi.com
Differential Scanning Calorimetry (DSC) Effects of a ligand on the thermal properties of model membranes Investigating the interaction of 1,2-thiazine derivatives with DPPC bilayers nih.gov
Molecular Docking Predicted binding modes and interactions with a target protein Investigating the binding of thiazole analogs to acetylcholinesterase nih.gov

Role in Agrochemical and Materials Science Research (Chemical Design and Application)

The unique chemical structure of this compound and its analogues also presents opportunities for research in agrochemicals and materials science.

Thiazine and thiazolidine derivatives have shown promise as potential agrochemicals. nih.gov The 1,3-thiazine ring is a component of some compounds with fungicidal and insecticidal properties. nih.gov Research has demonstrated that cysteine and methionine derivatives can exhibit insecticidal activity by disrupting tracheal formation in insects. nih.gov Furthermore, cysteine itself has been shown to have a direct antifungal effect, inhibiting mycelial growth and spore germination of various fungal pathogens. researchgate.net This suggests that derivatives of this compound, which are derived from cysteine analogues, could be designed and synthesized to explore their potential as novel pesticides. A patent for thiazolidine derivatives highlights their use in combating various animal and plant pests, including nematodes. google.com The functionalization of the thiazinane scaffold allows for the systematic modification of the molecule's properties to enhance its activity and selectivity against specific agricultural pests. Recent research has also pointed to the potential of modified cysteine derivatives as novel anti-fungal agents for agrochemical applications. rsc.org

The application of thiazine derivatives in materials science is an emerging area of research. The presence of both nitrogen and sulfur atoms in the heterocyclic ring provides potential coordination sites for metal ions, suggesting applications in the development of novel coordination polymers and materials with interesting electronic or catalytic properties. The synthesis of thiazine derivatives on solid supports has been reported, which is a key technique in the development of new materials and combinatorial libraries. nih.gov Additionally, the synthesis of a sulfanyl-thiazoline polymer has been described, indicating the potential for these heterocyclic units to be incorporated into polymer backbones. rsc.org While specific research into the material science applications of this compound is limited, the versatility of the thiazine scaffold suggests that its derivatives could be explored for the creation of new polymers, functional materials, and smart materials with tailored properties.

Q & A

Q. What are the established synthetic routes for 2-ethyl-1,3-thiazinane-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of structurally related thiazinane derivatives typically involves coupling reactions using carbodiimide reagents (e.g., EDCI) with HOBt as an activator. For example, Boc-protected intermediates are coupled with amines in CH₂Cl₂, followed by deprotection with TFA . Adjusting stoichiometry (e.g., 2–3 equivalents of amine) and reaction time (6–15 hours) can optimize yields. Post-synthesis purification via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating high-purity products .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For example, ¹H NMR signals for thiazinane ring protons typically appear in the δ 2.5–4.0 ppm range, while the ethyl group shows characteristic triplet/multiplet patterns. HRMS provides exact mass verification (±5 ppm tolerance) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve stereochemistry and confirm ring conformation .

Q. What analytical methods are recommended for purity assessment of this compound?

Reverse-phase HPLC (C18 column, UV detection at 210–254 nm) with isocratic elution (e.g., acetonitrile/water + 0.1% TFA) is standard. Purity ≥95% is typically required for biological assays. Complementary techniques like TLC (Rf comparison) and melting point analysis are also used .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for thiazinane derivatives?

Discrepancies in X-ray data (e.g., thermal motion artifacts, twinning) require rigorous refinement protocols. SHELXL’s TWIN and BASF commands can model twinning, while ADPs (anisotropic displacement parameters) improve accuracy for heavy atoms. Cross-validation with spectroscopic data (e.g., NOESY for stereochemistry) is advised . For macromolecular applications, high-resolution data (<1.2 Å) and iterative model rebuilding in COOT or Phenix reduce bias .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reactive sites. Molecular docking (AutoDock Vina) against targets like AMPK or GSK-3β can prioritize derivatives for synthesis. Pharmacophore mapping (e.g., hydrogen bond donors at C4-carboxylic acid) guides structural optimization .

Q. How do solvent systems and pH affect the stability of thiazinane-based compounds during storage?

Stability studies should use accelerated degradation protocols (40°C/75% RH for 1–3 months). Lyophilization in neutral buffers (pH 6–7) minimizes hydrolysis of the carboxylic acid moiety. LC-MS monitors degradation products (e.g., ring-opened thiols or decarboxylated derivatives). Argon/vacuum sealing in amber vials at −20°C extends shelf life .

Methodological Considerations Table

Aspect Recommended Protocol Key References
Synthesis EDCI/HOBt-mediated coupling, TFA deprotection
Crystallography SHELXL refinement with TWIN/BASF commands
Bioactivity Screening Docking (AutoDock Vina), AMPK inhibition assays
Stability Testing LC-MS with accelerated degradation conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.